

Etravirine D4: A Technical Guide

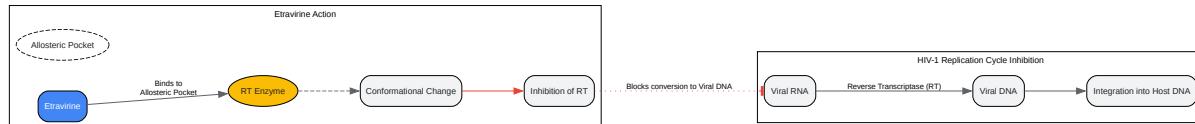
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Etravirine D4*

Cat. No.: *B1139326*

[Get Quote](#)

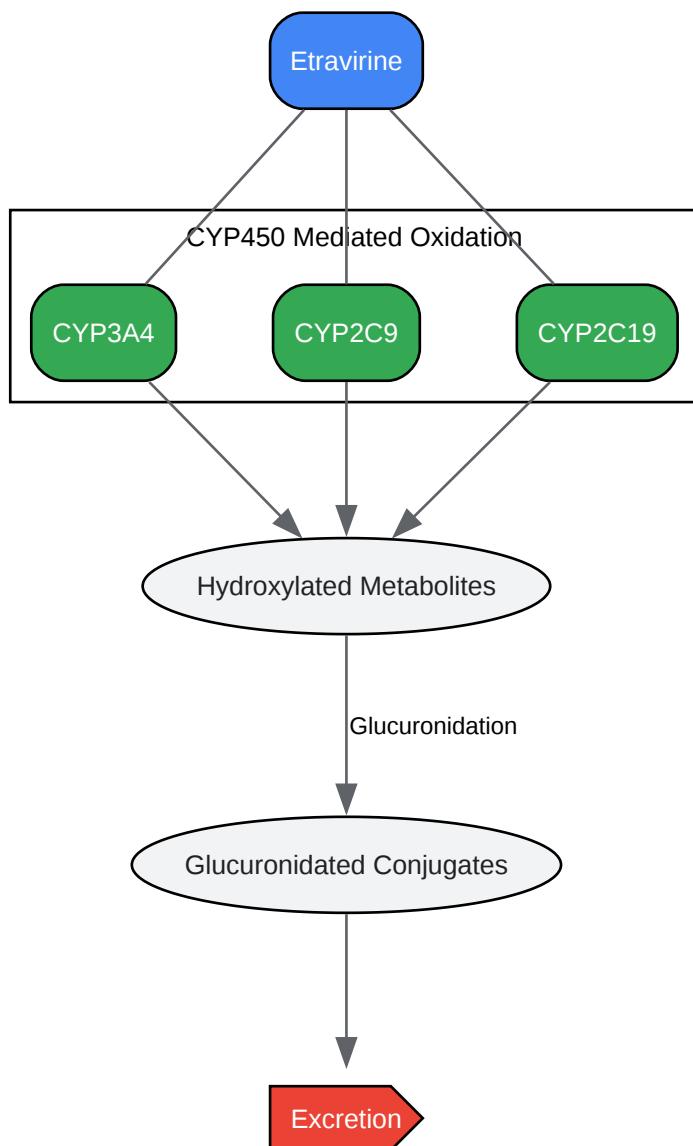

CAS Number: 1142095-93-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

This technical guide provides an in-depth overview of **Etravirine D4**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. Primarily utilized as an internal standard for the quantification of Etravirine in bioanalytical methods such as GC- or LC-mass spectrometry, **Etravirine D4** is essential for researchers, scientists, and drug development professionals working on HIV therapeutics. This document details the mechanism of action, metabolic pathways, pharmacokinetic properties, and resistance profile of Etravirine, the active counterpart of **Etravirine D4**.

Mechanism of Action

Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Etravirine is a non-competitive inhibitor that binds to a hydrophobic pocket in the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, distorting the structure of the DNA polymerase active site and thereby inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This action effectively halts the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

One of the key features of Etravirine is its high genetic barrier to resistance compared to first-generation NNRTIs. Its molecular flexibility allows it to bind to the reverse transcriptase enzyme in multiple conformations, enabling it to maintain activity against viral strains that have developed resistance to other NNRTIs through mutations like K103N and Y181C.



[Click to download full resolution via product page](#)

Mechanism of Action of Etravirine

Metabolic Pathways

Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main enzymes involved in its metabolism are CYP3A4, CYP2C9, and CYP2C19. The biotransformation of Etravirine involves oxidation, leading to the formation of various hydroxylated metabolites. These metabolites are subsequently conjugated with glucuronic acid (glucuronidation) before excretion. The major metabolites of etravirine are significantly less active against HIV-1 reverse transcriptase than the parent drug.

[Click to download full resolution via product page](#)

Metabolic Pathway of Etravirine

Pharmacokinetic Properties

The pharmacokinetic profile of Etravirine has been extensively studied in healthy volunteers and HIV-1 infected patients. The following tables summarize key pharmacokinetic parameters from various clinical studies.

Table 1: Single Dose Pharmacokinetic Parameters of Etravirine

Parameter	Value	Reference
Tmax (hours)	2.5 - 5	
Half-life (hours)	30 - 40	
Protein Binding (%)	99.9	

Table 2: Steady-State Pharmacokinetic Parameters of Etravirine in HIV-Positive Adults (200 mg twice daily)

Study	n	AUC _{0-12h} (ng·h/mL)	C _{min} (ng/mL)
DUET-1 & DUET-2	575	5506 (\pm 4710)	393 (\pm 391)

Table 3: Etravirine Pharmacokinetic Parameters in Different Dosing Regimens

Trial	Etravirine Dose	AUC _{24h} (ng·h/mL)	C _{0h} (ng/mL)
SENSE	400 mg QD	12,447 (8,261–15,652)	330 (188–472)
HIV 2032	400 mg QD	10,412 (3,364–18,650)	233 (58–480)
Monetra	400 mg QD	Not done	422 (264–655)
DUET	200 mg BD	9,044 (916–119,680)	298 (2–4,852)

Resistance Profile

A key advantage of Etravirine is its effectiveness against HIV-1 strains with mutations that confer resistance to first-generation NNRTIs. However, the accumulation of specific mutations can reduce its susceptibility. The impact of these mutations is often quantified as a "fold change" (FC) in the 50% effective concentration (EC₅₀) compared to wild-type virus.

Table 4: Impact of NNRTI Resistance Mutations on Etravirine Susceptibility

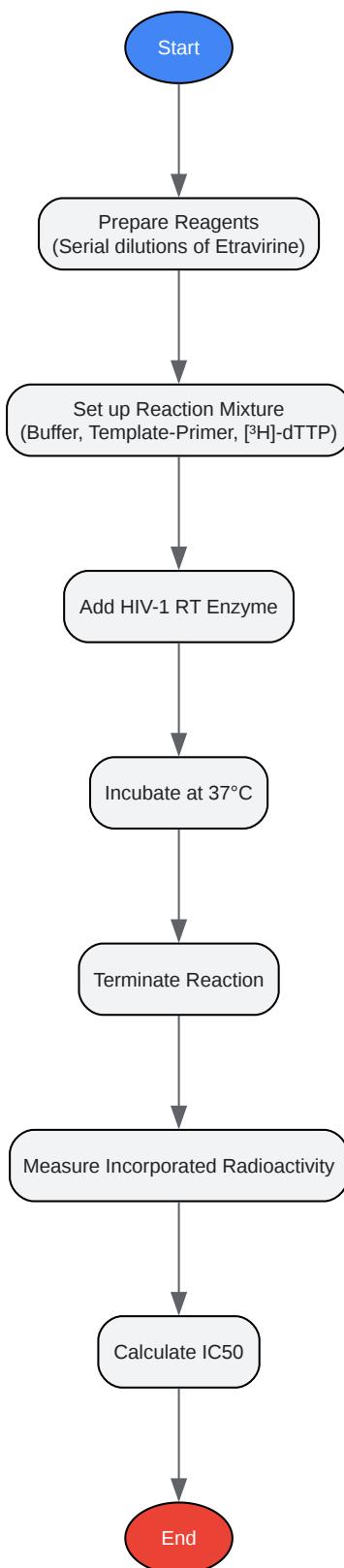
Mutation(s)	Fold Change in Etravirine Susceptibility	Reference
Y181C in combination with at least one other RAM	12.6	
K101P + E138A/G/Q + K103N/S/T + V179I	380 - 1400	
K101P + (K103S +/- V179I)	12 - 130	

Experimental Protocols

In Vitro Reverse Transcriptase Inhibition Assay

A common method to determine the inhibitory activity of compounds like Etravirine is a cell-free enzymatic assay.

Objective: To measure the 50% inhibitory concentration (IC50) of Etravirine against HIV-1 reverse transcriptase.


Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Poly(rA)-oligo(dT) template-primer
- [³H]-dTTP (radiolabeled deoxythymidine triphosphate)
- Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Etravirine stock solution (in DMSO)
- Scintillation fluid and counter

Procedure:

- Preparation of Reagents: Prepare serial dilutions of Etravirine in the reaction buffer.

- Reaction Setup: In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
- Initiation of Reaction: Add the recombinant HIV-1 RT enzyme to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., cold trichloroacetic acid).
- Measurement: Precipitate the newly synthesized DNA, wash, and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition against the log of the Etravirine concentration to determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Workflow for an In Vitro RT Inhibition Assay

DUET-1 and DUET-2 Clinical Trials

The DUET (DURable Efficacy of TMC125) trials were pivotal Phase III studies that evaluated the efficacy and safety of Etravirine in treatment-experienced HIV-1-infected adults.

Study Design:

- Type: Two randomized, double-blind, placebo-controlled trials.
- Population: Treatment-experienced adult patients with HIV-1 RNA >5000 copies/mL, at least one NNRTI resistance-associated mutation, and at least three primary protease inhibitor mutations.
- Intervention: Patients were randomized to receive either Etravirine (200 mg twice daily) or a placebo, in combination with a background regimen that included darunavir/ritonavir and at least two other investigator-selected antiretrovirals (NRTIs ± enfuvirtide).
- Primary Endpoint: The proportion of patients with a confirmed viral load below 50 copies/mL at week 24.

Key Findings:

- At week 24, a significantly higher proportion of patients in the Etravirine group achieved a viral load of less than 50 copies/mL compared to the placebo group in both DUET-1 (56% vs. 39%) and DUET-2 (62% vs. 44%).
- At week 96, the virological response was durable, with 57% of patients in the Etravirine group maintaining a viral load <50 copies/mL compared to 36% in the placebo group.
- The most common adverse event associated with Etravirine was a mild to moderate rash.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Etravirine? [synapse.patsnap.com]
- 2. Pharmacokinetics of etravirine with once-daily and twice-daily dosing | HIV i-Base [i-base.info]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Understanding etravirine susceptibility: new weighted genotype score and phenotypic cut-offs | HIV i-Base [i-base.info]
- To cite this document: BenchChem. [Etravirine D4: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1139326#cas-number-for-etravirine-d4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com